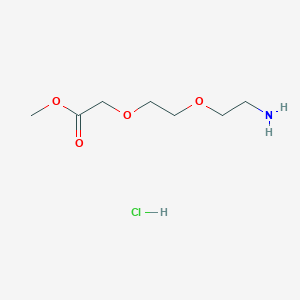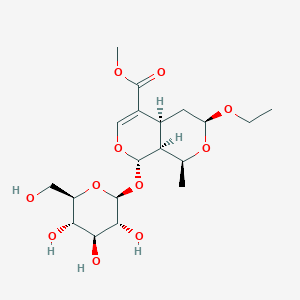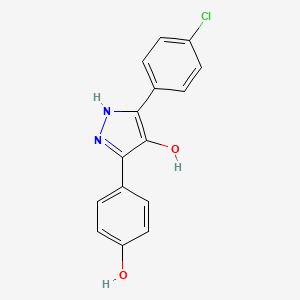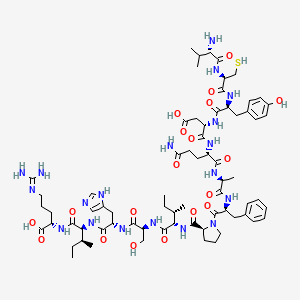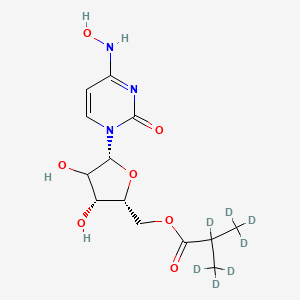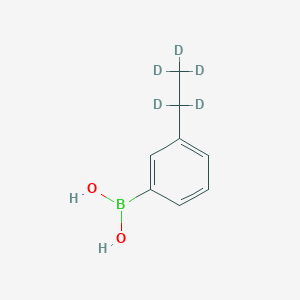
3-Ethylphenylboronic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylphenylboronic acid-d5 is a deuterium-labeled derivative of 3-Ethylphenylboronic acid. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylphenylboronic acid-d5 typically involves the introduction of deuterium into 3-Ethylphenylboronic acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle deuterated compounds and maintain the integrity of the deuterium label .
化学反应分析
Types of Reactions
3-Ethylphenylboronic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Suzuki coupling typically uses palladium catalysts and bases such as potassium carbonate (K2CO3) in the presence of aryl halides.
Major Products
Oxidation: Boronate esters and other oxidized derivatives.
Reduction: Boranes and other reduced derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
科学研究应用
3-Ethylphenylboronic acid-d5 is widely used in scientific research, including:
Chemistry: As a tracer for quantitation in drug development and other chemical analyses.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: For the development of deuterated drugs with improved pharmacokinetic profiles.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethylphenylboronic acid-d5 involves its role as a tracer in various biochemical and pharmacological studies. The deuterium label allows for precise quantitation and tracking of the compound in biological systems. This can provide valuable insights into the pharmacokinetics, metabolism, and distribution of drugs and other compounds .
相似化合物的比较
Similar Compounds
3-Ethylphenylboronic acid: The non-deuterated form of the compound.
4-Ethylphenylboronic acid: A positional isomer with the ethyl group at the 4-position.
3-Methylphenylboronic acid: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethylphenylboronic acid-d5 is unique due to the presence of the deuterium label, which provides distinct advantages in scientific research. The deuterium label allows for more accurate quantitation and tracking in various studies, making it a valuable tool in drug development and other research applications .
属性
分子式 |
C8H11BO2 |
|---|---|
分子量 |
155.02 g/mol |
IUPAC 名称 |
[3-(1,1,2,2,2-pentadeuterioethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3/i1D3,2D2 |
InChI 键 |
JIMVRUCDZGFJRE-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)B(O)O |
规范 SMILES |
B(C1=CC(=CC=C1)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


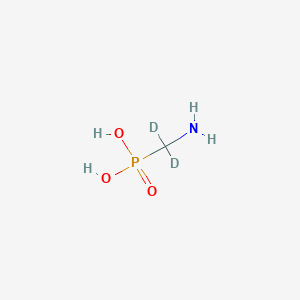
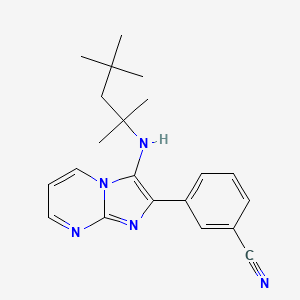
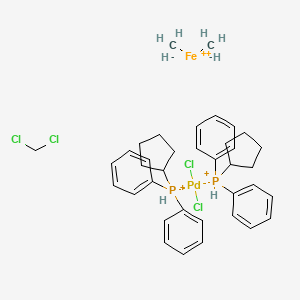
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
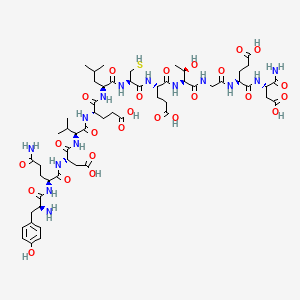
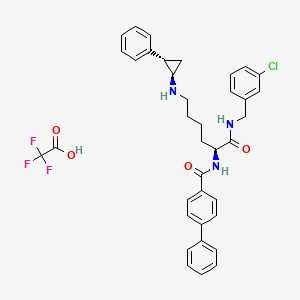
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
